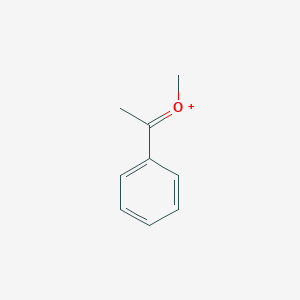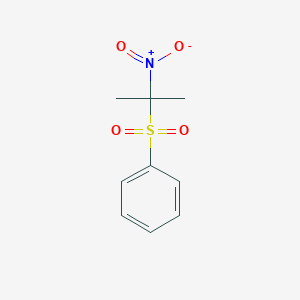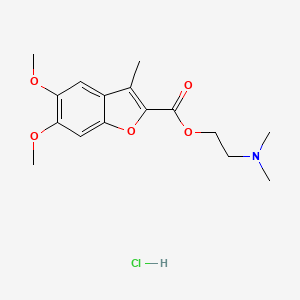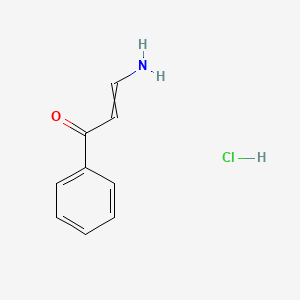![molecular formula C7H14INO3Si B14658157 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- CAS No. 52741-69-2](/img/structure/B14658157.png)
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- is a specialized organosilicon compound known for its unique structure and reactivity. This compound belongs to the class of silatranes, which are characterized by their tricyclic structure involving silicon, oxygen, and nitrogen atoms. Silatranes have garnered significant interest due to their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with iodomethylating agents. One common method includes the use of mercury (II) salts such as HgX₂ (X = OCOMe, OCOCF₃, OCOCCl₃, SCN, Br) to afford the corresponding 1-substituted silatranes in good yields . The reaction conditions often require careful control of temperature and solvent to ensure high purity and yield of the desired product.
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different 1-substituted silatranes.
Reduction Reactions: The compound can act as a reducing agent, particularly in the reduction of ketones and aldehydes.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form oxidized derivatives.
Common reagents used in these reactions include mercury (II) salts, nucleophiles such as amines and thiols, and reducing agents like hydrides. The major products formed from these reactions are typically other silatrane derivatives with varied functional groups .
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of various 1-substituted silatranes, which are valuable intermediates in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: Silatranes, including this compound, have shown potential in medicinal chemistry due to their biological activity and ability to interact with biological molecules.
Agriculture: Some silatrane derivatives have been explored for their potential use in agriculture as growth regulators and pesticides.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- involves its ability to form stable complexes with various substrates. The silicon atom in the compound can interact with nucleophiles, facilitating substitution reactions. Additionally, the tricyclic structure provides rigidity and stability, which is crucial for its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl-: This compound has a phenyl group instead of an iodomethyl group, which alters its reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-methyl-: The presence of a methyl group makes this compound less reactive compared to the iodomethyl derivative.
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-: This vinyl derivative has different reactivity patterns and is used in polymer chemistry.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- lies in its iodomethyl group, which provides distinct reactivity and makes it a valuable reagent in various chemical transformations.
Properties
CAS No. |
52741-69-2 |
|---|---|
Molecular Formula |
C7H14INO3Si |
Molecular Weight |
315.18 g/mol |
IUPAC Name |
1-(iodomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14INO3Si/c8-7-13-10-4-1-9(2-5-11-13)3-6-12-13/h1-7H2 |
InChI Key |
ANBMCBALZHWSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)



![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)

![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)

